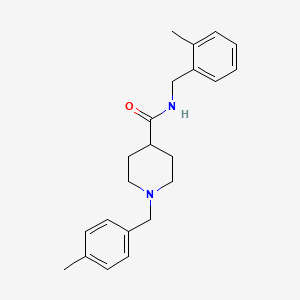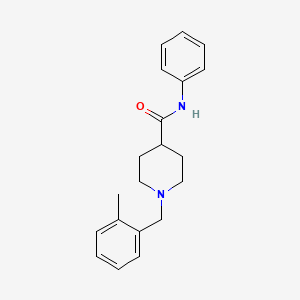![molecular formula C19H21N5O3S B4435578 N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as ETR-100, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood, but it has been suggested that it may act through multiple pathways. In the study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to induce apoptosis in breast cancer cells by activating the p38 MAPK pathway and inhibiting the Akt/mTOR pathway. In the study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to activate the PI3K/Akt pathway in a study by Wang et al. (2018), which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have various biochemical and physiological effects in different studies. In the study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to induce apoptosis and inhibit cell proliferation in breast cancer cells. In the study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the production of inflammatory cytokines in macrophages. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to reduce myocardial ischemia-reperfusion injury in rats in the study by Wang et al. (2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its high potency and selectivity. N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have potent effects in various studies, which makes it a promising compound for drug development. However, one limitation of using N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in animal models of various diseases. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide may be used as a lead compound for the development of new drugs with improved potency and selectivity. Overall, the research on N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has shown promising results and may lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In a study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have cardioprotective effects in a study by Wang et al. (2018), where it was found to reduce myocardial ischemia-reperfusion injury in rats.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-16-11-7-5-9-14(16)20-18(25)13(2)28-19-21-22-23-24(19)15-10-6-8-12-17(15)26-3/h5-13H,4H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPBVZLXVIKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)

![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435577.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)
![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)

![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)